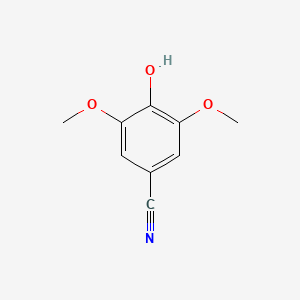

4-Hydroxy-3,5-dimethoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPLQGXXESDJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60888169 | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72684-95-8 | |

| Record name | 4-Hydroxy-3,5-dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72684-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072684958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60888169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzonitrile, 4-hydroxy-3,5-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Aromatic Nitrile Chemistry

Aromatic nitriles, characterized by a cyano (-C≡N) group attached to an aromatic ring, are a cornerstone of organic chemistry. The nitrile group is a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring and participating in a wide array of chemical transformations. It can be readily converted into other functional groups such as amines, carboxylic acids, aldehydes, and ketones, making aromatic nitriles key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

4-Hydroxy-3,5-dimethoxybenzonitrile fits within this class as a highly functionalized member. The presence of the hydroxyl and methoxy (B1213986) groups ortho and para to the nitrile group significantly influences its electronic properties and reactivity. The electron-donating nature of the hydroxyl and methoxy groups can modulate the reactivity of the aromatic ring and the nitrile group itself.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 72684-95-8 |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Alternate Names | Syringonitrile, 4-Cyano-2,6-dimethoxyphenol |

Significance in Contemporary Chemical Synthesis and Mechanistic Studies

De Novo Synthesis Strategies

De novo synthesis involves the construction of the target molecule from basic chemical building blocks through established and novel reaction pathways.

The direct introduction of a nitrile (-CN) group onto an aromatic ring via electrophilic cyanation is a direct, though often challenging, synthetic route. For an electron-rich, activated ring system like that of a syringol derivative (1,3-dimethoxy-2-hydroxybenzene), direct cyanation must contend with issues of regioselectivity and potential side reactions involving the phenolic hydroxyl group.

Inspired by general methods for the cyanation of phenols and other activated arenes, several reagents could theoretically be employed. rsc.orgyoutube.com These reactions typically require a cyanide cation equivalent and a Lewis acid to promote the substitution. youtube.com Reagents such as tosyl cyanide (TsCN) or cyanogen (B1215507) bromide in the presence of aluminum chloride or boron trifluoride have been used for the cyanation of certain phenols. youtube.com However, the high reactivity of the phenol (B47542) may lead to O-cyanation or polymerization as competing pathways. The steric hindrance provided by the two methoxy groups flanking the target substitution site (para to the hydroxyl group) could potentially direct the electrophile, but yields and selectivity can be variable. youtube.com

Table 1: General Reagents for Electrophilic Cyanation of Activated Arenes

| Cyanating Reagent | Typical Lewis Acid / Promoter | Applicability Notes |

|---|---|---|

| Tosyl Cyanide (TsCN) | Zinc Chloride (ZnCl₂) | Used for cyanation of various aromatic and heterocyclic compounds. |

| Cyanogen Bromide (BrCN) | Aluminum Chloride (AlCl₃) | Classic Friedel-Crafts conditions; can be harsh. youtube.com |

| Methyl Thiocyanate (MeSCN) | Aluminum Chloride (AlCl₃) | Reported for regioselective cyanation of some phenols. youtube.com |

A more common and reliable approach involves the conversion of a pre-existing functional group on the aromatic ring into a nitrile.

One of the most robust methods is the dehydration of a primary amide. This pathway would begin with syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a readily available chemical. sigmaaldrich.com The synthesis proceeds by first converting the carboxylic acid to a more reactive intermediate like an acid chloride (using thionyl chloride or oxalyl chloride), which is then reacted with ammonia (B1221849) to form the primary amide (4-hydroxy-3,5-dimethoxybenzamide). The subsequent dehydration of this amide yields the target nitrile. A variety of dehydrating agents can accomplish this final step. vanderbilt.edu

Table 2: Common Reagents for Dehydration of Primary Amides to Nitriles

| Dehydrating Agent | Typical Reaction Conditions |

|---|---|

| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in an inert solvent. vanderbilt.edu |

| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent. vanderbilt.edu |

| Phosphorus Oxychloride (POCl₃) | Reflux in pyridine (B92270) or another base. vanderbilt.edu |

| Trifluoroacetic Anhydride (B1165640) (TFAA) | Pyridine or triethylamine, often at room temperature. |

Another powerful, albeit more complex, functional group interconversion is the Sandmeyer reaction. This would require the synthesis of 4-amino-2,6-dimethoxyphenol, diazotization with nitrous acid to form a diazonium salt, and subsequent reaction with a copper(I) cyanide salt to install the nitrile group.

An alternative strategy involves performing the synthesis on a fully methoxylated precursor and then selectively demethylating to reveal the free phenol. The logical starting material for this route is 3,4,5-trimethoxybenzonitrile. sigmaaldrich.comcalpaclab.com The challenge lies in the selective cleavage of the methyl ether at the 4-position while leaving the two methoxy groups at the 3- and 5-positions intact.

Research on the related compound, 3,4,5-trimethoxybenzoic acid, has shown that selective demethylation of the 4-methoxy group is feasible. google.com This selectivity is attributed to the para-position being electronically different and potentially less sterically hindered for reagent attack compared to the ortho-positions. The reaction is typically carried out using a strong nucleophile or in a strongly acidic or basic medium. A patented method involves heating the precursor with an excess of an alkali hydroxide (B78521), such as sodium or potassium hydroxide, in a high-boiling polar solvent like ethylene (B1197577) glycol. google.com

Table 3: Reaction Conditions for Selective Demethylation

| Precursor | Reagent | Solvent | Key Condition |

|---|---|---|---|

| 3,4,5-Trimethoxybenzonitrile | Potassium Hydroxide (KOH) | Ethylene Glycol | Heating to high temperatures (~190 °C) google.com |

| 3,4,5-Trimethoxybenzonitrile | Pyridine Hydrochloride | None (melt) | Heating to high temperatures (~200-220 °C) |

| 3,4,5-Trimethoxybenzonitrile | Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | Low temperature (e.g., -78 °C to 0 °C); less selective, may cleave all methyl ethers. |

Perhaps the most common and efficient de novo route to this compound starts from its corresponding aldehyde, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). cdhfinechemical.comwikipedia.orgnih.gov Syringaldehyde is a commercially available and naturally occurring compound. The conversion of an aldehyde to a nitrile is a standard transformation, most often proceeding via an aldoxime intermediate.

The process is frequently performed as a one-pot, two-step synthesis:

Oxime Formation: Syringaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (like sodium hydroxide or pyridine) to form 4-hydroxy-3,5-dimethoxybenzaldoxime.

Dehydration: The intermediate oxime is then dehydrated in situ to the nitrile. A wide array of reagents can effect this transformation, from simple ones like acetic anhydride or formic acid to more specialized catalysts.

This pathway is highly effective and is a preferred laboratory method for the synthesis of various benzonitriles from their aldehyde counterparts. vanderbilt.edu

Table 4: Selected Methods for Converting Syringaldehyde to its Nitrile

| Reagent System | Intermediate | Typical Conditions |

|---|---|---|

| Hydroxylamine-O-sulfonic acid | Aldoxime | Aqueous solution, heating. |

| NH₂OH·HCl, then Acetic Anhydride | Aldoxime | Two steps, often one-pot; reflux. |

| NH₂OH·HCl in Refluxing Formic Acid | Aldoxime | One-pot procedure. |

| Iodine in Aqueous Ammonia | Aldoxime | Room temperature; forms the nitrile via an oxidative mechanism. |

Biomass-Derived Synthesis Pathways

The imperative for sustainable chemistry has driven research into using renewable feedstocks. Lignin (B12514952), the second most abundant terrestrial biopolymer, is a rich source of aromatic compounds and presents a promising starting point for the synthesis of this compound. nih.gov

Lignin is a complex, heterogeneous polymer composed of phenylpropanoid units, primarily p-coumaryl (H), coniferyl (G), and sinapyl (S) alcohols. nih.gov Hardwood and certain non-woody biomass lignins are particularly rich in sinapyl alcohol-derived syringyl (S) units, which possess the 4-hydroxy-3,5-dimethoxy substitution pattern of the target molecule. researchgate.net

The synthesis strategy involves two main stages:

Lignin Depolymerization: The polymeric structure of lignin must first be broken down to release monomeric aromatic compounds. This is a major area of research, with methods including reductive catalytic fractionation, hydrogenolysis, pyrolysis, and enzymatic degradation. rug.nl These processes aim to cleave the various ether linkages (such as β-O-4) that hold the polymer together, yielding a mixture of valuable platform chemicals, including syringaldehyde. researchgate.netrug.nl

Conversion of Syringaldehyde: Once isolated from the depolymerization product stream, the syringaldehyde is converted to this compound using the established chemical methods described in section 2.1.4.

Biocatalytic approaches, using enzymes like laccases and peroxidases, are also being explored for more selective lignin degradation under milder conditions. nih.govrsc.org These enzymes can mediate the cleavage of key lignin bonds, facilitating the release of syringyl-type monomers. rsc.org This integrated approach, combining biomass depolymerization with subsequent chemical synthesis, represents a key pathway for the sustainable production of valuable aromatic nitriles.

Table 5: Lignin Sources and Potential Monomeric Products

| Lignin Source | Dominant Unit(s) | Key Monomeric Precursor Obtained |

|---|---|---|

| Hardwood (e.g., Poplar, Birch) | Syringyl (S), Guaiacyl (G) | Syringaldehyde, Vanillin |

| Softwood (e.g., Pine, Spruce) | Guaiacyl (G) | Vanillin |

| Grasses (e.g., Corn Stover) | Syringyl (S), Guaiacyl (G), p-Hydroxyphenyl (H) | Syringaldehyde, Vanillin, p-Hydroxybenzaldehyde |

Oxidative Cleavage Systems for Aromatic Nitrile Production

The synthesis of aromatic nitriles via oxidative cleavage is a significant area of research, although direct oxidative cleavage to form this compound is not commonly documented. However, the principles can be understood from related transformations. Generally, these systems involve the breaking of carbon-carbon or other bonds to yield the desired nitrile functionality.

One relevant process is the oxidative conversion of aldehydes to nitriles. This transformation, while not a cleavage of the aromatic ring itself, involves the oxidative modification of a side chain. For instance, the conversion of aromatic aldehydes to nitriles can be achieved using various oxidizing agents in the presence of an ammonia source. A proposed mechanism for the catalyst-promoted conversion of aldehydes to nitriles suggests that the aldehyde is first converted to an oxime, which is then dehydrated to form the nitrile. qu.edu.sa

Another related area is the oxidative cleavage of C-C bonds in larger molecules. For example, research has shown that nickel(0) complexes can react with various aromatic nitriles, leading to the oxidative addition and cleavage of the C-CN bond. acs.org While this represents the cleavage of a nitrile, it underscores the possibility of forming nitriles through reverse, C-C bond-forming reactions under different catalytic systems. Furthermore, the oxidation of alkylbenzenes with reagents like chromic acid or potassium permanganate (B83412) can lead to carboxylic acids, which are precursors to nitriles. ncert.nic.in The vigorous conditions required for the oxidative cleavage of ketones often result in a mixture of carboxylic acids with fewer carbon atoms than the starting material. ncert.nic.in

Green Chemistry Approaches to Synthesis

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly being applied to the synthesis of this compound and related compounds. These approaches offer more sustainable and efficient alternatives to traditional synthetic methods.

Solvent-Free Reaction Methodologies

Solvent-free synthesis is a cornerstone of green chemistry, eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. A notable example is the microwave-assisted, solvent-free conversion of aromatic aldehydes to nitriles using solid acid catalysts. qu.edu.sa In these reactions, a solid mixture of the aldehyde, hydroxylamine hydrochloride, and a catalyst like 15-WSS (a tungstosilicic acid-based catalyst) is irradiated with microwaves. qu.edu.sa This method has been shown to be effective for aldehydes with electron-donating groups, converting them into the corresponding nitriles in high yields. qu.edu.sa

Mechanochemical methods, such as grinding, also offer a solvent-free route for organic synthesis. researchgate.net This technique uses mechanical energy to initiate reactions between solid reactants, often resulting in higher yields, shorter reaction times, and reduced waste compared to conventional solvent-based methods. researchgate.net While specific applications to this compound synthesis are not widely reported, the successful synthesis of chalcones and other heterocyclic compounds by grinding demonstrates the potential of this approach. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields. nih.gov The use of microwave irradiation to synthesize aromatic nitriles from aldehydes provides a clear example of its benefits. qu.edu.sa For instance, the conversion of 4-hydroxy-3-methoxybenzaldehyde to its corresponding nitrile was achieved in just three minutes at a power of 840 W using a solid acid catalyst. qu.edu.sa This represents a dramatic reduction in reaction time compared to traditional heating methods. qu.edu.saredalyc.org

The following table summarizes the results of a study on the microwave-assisted conversion of various aldehydes to nitriles, highlighting the efficiency of this method.

Table 1: Microwave-Assisted Conversion of Aldehydes to Nitriles

| Aldehyde | Catalyst | % Nitrile Yield | % Oxime Yield |

|---|---|---|---|

| 4-hydroxy benzaldehyde | 15-WSS | 83 | 10 |

| 4-hydroxy benzaldehyde | 45-WSS | 77 | 9 |

| 4-hydroxy benzaldehyde | TiO₂ | 80 | 11 |

| 4-hydroxy 3-methoxy benzaldehyde | 15-WSS | 86 | 9 |

| 4-hydroxy 3-methoxy benzaldehyde | 45-WSS | 80 | 9 |

| 4-hydroxy 3-methoxy benzaldehyde | TiO₂ | 84 | 10 |

Reaction Conditions: 1 mmol aldehyde, 0.4 g catalyst, 5 mmol NH₂OH·HCl, microwave irradiation at 840 W for 3 min. Data sourced from a study by Dabbit et al. qu.edu.sa

Microwave technology has also been successfully applied to the synthesis of various heterocyclic compounds, further demonstrating its broad utility in organic synthesis. nih.govnanobioletters.com

Aqueous Media Reaction Systems

Utilizing water as a reaction solvent is a key goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of Schiff bases from 4-hydroxy-3-methoxybenzaldehyde (vanillin) in an aqueous medium provides a relevant example of green synthesis in water. researchgate.net In this method, the reactants are dissolved in a small amount of ethanol (B145695) and then triturated in the presence of water to yield the final product, which can be purified by recrystallization from aqueous ethanol. researchgate.net

While the direct synthesis of this compound in aqueous media is less common, the feasibility of conducting reactions with its precursors in water highlights the potential for developing such methods. Research into electrochemical oxidative cleavage of alkynes to carboxylic acids has also utilized a CH₃CN/H₂O mixture, demonstrating the compatibility of water in certain oxidative systems. organic-chemistry.org

Mechanochemical Synthesis Principles

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. researchgate.net This technique has been successfully used to synthesize a variety of compounds, including chalcones, azlactones, and other heterocycles, with excellent yields and high purity. researchgate.net The benefits of mechanochemical synthesis include operational simplicity, high atom economy, and reduced environmental impact due to the absence of solvents. researchgate.net

For example, the synthesis of chalcones via Claisen-Schmidt condensation has been achieved by grinding the reactants with a base catalyst for as little as 15-30 minutes, resulting in significantly higher yields compared to conventional methods that require hours of refluxing in a solvent. researchgate.net This approach minimizes by-products and maximizes atom efficiency. researchgate.net The application of mechanochemical principles to the synthesis of this compound could provide a more sustainable manufacturing process.

Strategies for Waste Minimization and Hazardous Reagent Reduction

A central tenet of green chemistry is the reduction of waste and the use of less hazardous chemicals. Several strategies can be employed to achieve this in the synthesis of this compound.

Catalysis: The use of catalysts is preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused. qu.edu.sanih.gov For example, solid acid catalysts used in microwave-assisted nitrile synthesis can be recovered by filtration and potentially reused. qu.edu.sa Similarly, bismuth(III) chloride used in the synthesis of quinolone analogues is a recoverable and reusable catalyst. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Mechanochemical synthesis, by eliminating solvents and often improving yields, demonstrates high atom economy. researchgate.net

Use of Safer Solvents and Reagents: When solvents are necessary, greener alternatives like water or bio-based solvents are encouraged. researchgate.netnih.gov Additionally, replacing hazardous reagents with safer alternatives is a key strategy. For instance, electrochemical methods can avoid the use of stoichiometric chemical oxidants, which are often hazardous. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis and mechanochemistry can significantly reduce reaction times and energy consumption compared to traditional heating methods. qu.edu.saresearchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Reaction Pathways and Mechanistic Investigations of 4 Hydroxy 3,5 Dimethoxybenzonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 4-hydroxy-3,5-dimethoxybenzonitrile is intricately governed by the electronic effects of its substituents: a hydroxyl (-OH) group, two methoxy (B1213986) (-OCH3) groups, and a nitrile (-CN) group.

Regioselectivity and Substituent Directing Effects

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. This is due to their ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the reaction. Conversely, the nitrile group is a deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic attack less favorable and directing incoming electrophiles to the meta position.

In this compound, the positions ortho to the powerfully activating hydroxyl group (and meta to the deactivating nitrile group) are the most likely sites for electrophilic attack. The symmetrical nature of the molecule means that the two available ortho positions are chemically equivalent.

Influence of Hydroxyl and Methoxy Groups on Reactivity

The presence of the hydroxyl and two methoxy groups significantly enhances the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. These groups work in concert to activate the ring, meaning that reactions can often proceed under milder conditions than those required for unsubstituted benzene. The strong activating nature of these substituents can also lead to multiple substitutions if the reaction conditions are not carefully controlled.

While the nitrile group deactivates the ring, its influence is overcome by the potent activating effects of the oxygen-containing substituents. This dynamic makes this compound a versatile substrate for a range of electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, although specific documented examples for this compound are not extensively reported in readily available literature.

Nucleophilic aromatic substitution on the unmodified ring of this compound is generally unlikely as the ring is electron-rich. Such reactions typically require the presence of a strong electron-withdrawing group and a good leaving group on the aromatic ring, which are not inherently present.

Derivatization Reactions and Functional Group Transformations

The functional groups of this compound offer multiple avenues for chemical modification, allowing for the synthesis of a diverse array of derivatives.

Nitrile Group Reductions to Amine Derivatives

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative), a transformation of significant synthetic utility. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide. The reaction conditions, including pressure and temperature, can be optimized to favor the formation of the primary amine.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective in converting nitriles to primary amines.

A study on the synthesis of lignin-inspired polymers demonstrated the potential for the transformation of related nitrile-containing monomers, highlighting the accessibility of the amine functionality through reduction. acs.org

Hydroxyl Group Oxidations

The phenolic hydroxyl group in this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, including quinone-type structures. The presence of the electron-donating methoxy groups can influence the oxidation potential and the stability of the resulting products. While specific oxidation studies on syringonitrile are not widely documented, related phenolic compounds undergo oxidation to form quinones.

Substitution Chemistry of Halogenated Analogues

Formation of Schiff Base Ligands and Derivatives

The condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with various primary amines serves as a foundational method for synthesizing Schiff base ligands. These reactions typically involve the formation of an imine or azomethine group (-C=N-). researchgate.net

A notable example is the synthesis of (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol (HL), derived from the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. This Schiff base ligand has been shown to form stable complexes with various transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). Spectroscopic analyses, such as UV-visible, IR, NMR, and mass spectrometry, alongside magnetic susceptibility measurements, have confirmed the formation of these complexes and suggest a tetrahedral geometry for them. researchgate.net

Similarly, benzoyl hydrazones containing the 4-hydroxy-3,5-dimethoxy phenyl ring have been synthesized by reacting 3,5-dimethoxy-4-hydroxybenzaldehyde with substituted benzoic acid hydrazides. semanticscholar.orgtubitak.gov.tr These reactions are typically carried out under reflux in a solvent like acetonitrile (B52724), and the formation of the product can be monitored using thin-layer chromatography (TLC). semanticscholar.org The resulting hydrazone compounds have demonstrated significant biological activities. semanticscholar.orgtubitak.gov.tr

The following table summarizes the synthesis of a specific benzoyl hydrazone derivative:

| Reactant 1 | Reactant 2 | Product | Yield | Melting Point |

| 3,5-dimethoxy-4-hydroxybenzaldehyde | Substituted benzoic acid hydrazide | (E)-N'-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(trifluoromethyl)benzohydrazide | 45.59% | 217-218°C |

| Data sourced from multiple studies. semanticscholar.org |

Cycloaddition Reactions with Aromatic Nitrile Oxides (Inspired by related benzonitrile (B105546) chemistry)

While specific research on the cycloaddition reactions of this compound is not extensively documented, the chemistry of related benzonitriles provides a strong basis for predicting its reactivity. Aromatic nitrile oxides are known to undergo [3+2] cycloaddition reactions. beilstein-journals.org This type of reaction involves the 1,3-dipolar character of the nitrile oxide functionality.

Drawing parallels from the broader field of organic chemistry, cycloaddition reactions, such as the Diels-Alder reaction, have been studied with various dienophiles and dienes. beilstein-journals.org For instance, the reaction of nitrostyrenes with cyclic dienes has been investigated, providing insights into the kinetics and thermodynamics of such transformations. beilstein-journals.org It is plausible that this compound could be converted to its corresponding nitrile oxide and subsequently participate in similar cycloaddition reactions to form novel heterocyclic compounds. The presence of the hydroxyl and methoxy groups on the aromatic ring would likely influence the electronic properties of the nitrile oxide and, consequently, its reactivity and regioselectivity in cycloaddition reactions.

Oxidative Coupling Reactions

The phenolic hydroxyl group in this compound makes it a candidate for oxidative coupling reactions. These reactions can proceed through various mechanisms, including radical recombination, leading to the formation of larger, more complex molecules.

Radical Recombination Mechanisms

Oxidative coupling of phenols often involves the initial formation of a phenoxy radical through a one-electron oxidation process. In the case of this compound, the resulting radical would be stabilized by the electron-donating methoxy groups and the delocalization of the unpaired electron across the aromatic ring. These stabilized radicals can then recombine in various ways, leading to the formation of C-C or C-O bonds. The specific products formed would depend on the reaction conditions, including the choice of oxidant and solvent.

Pathways to Oligomeric and Polymeric Structures

The potential for radical recombination opens up pathways for the synthesis of oligomeric and polymeric structures from this compound. The bifunctional nature of the molecule, with its reactive phenolic hydroxyl group and nitrile functionality, could lead to the formation of linear or cross-linked polymers. The resulting materials would possess a unique combination of aromatic and nitrile groups, potentially endowing them with interesting thermal and electronic properties.

Catalytic Transformations Involving this compound

The functional groups present in this compound allow it to participate in various catalytic transformations, offering routes to a range of valuable chemical products.

Homogeneous Catalysis for Reductive Etherification

Reductive etherification is a powerful transformation that combines a reduction and an etherification step in a single process. nih.gov While direct studies on the reductive etherification of this compound are limited, research on the closely related 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) provides valuable insights.

Efforts to perform reductive etherification on syringaldehyde (B56468) using certain zirconium and hafnium polyhedral oligosilsesquioxane complexes as homogeneous catalysts were unsuccessful. osti.gov It was proposed that the chelating properties of the multi-functionalized aldehyde led to the deactivation of the catalyst. osti.gov This suggests that the phenolic hydroxyl group in close proximity to the methoxy groups in this compound might also present challenges for certain catalytic systems due to potential catalyst chelation and deactivation.

However, the broader field of reductive etherification has seen the successful application of various homogeneous catalysts, such as those based on iridium and ytterbium, for the conversion of aldehydes and ketones to ethers in the presence of a reducing agent like a hydrosilane. nih.gov These methods offer potential avenues for the transformation of the nitrile group in this compound, or its corresponding aldehyde, into an ether, provided a suitable catalytic system that is not inhibited by the phenolic moiety can be identified.

Organocatalytic Applications in Selective Oxidative Processes

A comprehensive search of scientific databases and research articles did not yield any specific examples or detailed research findings on the application of This compound as an organocatalyst in selective oxidative processes. While the broader field of organocatalysis in oxidation is well-established, with various catalysts being employed for the transformation of functional groups, the specific use of this nitrile compound in such a capacity has not been documented in the reviewed literature.

Research on related phenolic compounds, such as 2,6-dimethoxyphenol (B48157), has shown they can undergo oxidation, often through radical-mediated pathways. For instance, the laccase-catalyzed oxidation of 2,6-dimethoxyphenol proceeds via a phenoxyl radical to form 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol. researchgate.net However, there is no evidence to suggest that the nitrile-containing analogue, This compound , has been investigated for similar organocatalytic reactivity or for its ability to mediate selective oxidative transformations on other substrates.

Dual Catalysis Systems (e.g., Ni/Photoredox) in Transformations

Similarly, there is a lack of specific research on the involvement of This compound as a substrate or catalyst in dual catalysis systems, such as those combining nickel and photoredox catalysis. This powerful synthetic strategy has seen rapid development for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govresearchgate.net

The general mechanism of Ni/photoredox dual catalysis often involves the generation of radical species from suitable precursors, which then engage with a nickel catalytic cycle. nih.govchemrxiv.orgchemrxiv.org These systems have been successfully applied to a wide range of substrates, including aryl halides and other functionalized molecules. nih.gov Despite the broad utility of this methodology, a detailed search of the literature did not uncover any studies where This compound was employed as a coupling partner or a ligand in Ni/photoredox-catalyzed transformations.

Further investigation into the reactivity of related benzonitrile and phenolic compounds in such catalytic systems would be necessary to ascertain the potential for This compound to participate in these advanced chemical transformations. At present, no data tables or detailed research findings can be provided for its specific applications in this context.

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The key functional groups of 4-Hydroxy-3,5-dimethoxybenzonitrile can be identified by their characteristic absorption bands.

The spectrum typically displays a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the methoxy (B1213986) groups are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. A sharp and strong absorption band, which is highly characteristic of the nitrile functional group (C≡N), appears in the 2240-2220 cm⁻¹ region. Furthermore, absorptions corresponding to aromatic C=C ring stretching are found in the 1600-1450 cm⁻¹ range, while the C-O stretching vibrations of the ether and phenol (B47542) groups are typically observed between 1300 cm⁻¹ and 1000 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~2940, ~2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~2230 (sharp) | C≡N Stretch | Nitrile |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and measurement conditions.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Certain molecular vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, the symmetric vibrations are particularly Raman active.

A prominent and sharp peak for the C≡N stretching vibration is expected around 2230 cm⁻¹, similar to its FTIR absorption. The aromatic ring stretching vibrations also give rise to characteristic signals in the Raman spectrum, typically in the 1600-1580 cm⁻¹ region. The symmetric "breathing" mode of the substituted benzene (B151609) ring is another characteristic feature, often appearing as a strong, sharp band around 800-850 cm⁻¹.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~3070 | Aromatic C-H Stretch | Aromatic Ring |

| ~2945 | C-H Stretch | Methoxy (-OCH₃) |

| ~2230 | C≡N Stretch | Nitrile |

| ~1600 | Aromatic Ring Stretch | Aromatic Ring |

| ~830 | Ring Breathing Mode | Substituted Benzene |

Note: These are predicted values based on typical functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity of atoms through the analysis of the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry. The two methoxy groups are chemically equivalent, as are the two aromatic protons.

A singlet peak integrating to six protons is observed for the two methoxy (-OCH₃) groups, typically appearing around 3.8-4.0 ppm. The two aromatic protons (at C-2 and C-6) are also equivalent and appear as a singlet integrating to two protons, usually in the range of 7.0-7.3 ppm. The phenolic hydroxyl proton (-OH) gives rise to a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but is often found between 5.0 and 6.0 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet | 2H | Aromatic H (H-2, H-6) |

| ~5.5 (broad) | Singlet | 1H | Phenolic OH |

| ~3.90 | Singlet | 6H | Methoxy H (-OCH₃) |

Note: Data is based on typical values for similar structures. The solvent used is typically CDCl₃ or DMSO-d₆.

The proton-decoupled ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. Due to the symmetry of this compound, fewer signals are observed than the total number of carbon atoms.

The nitrile carbon (C≡N) typically appears in the range of 117-120 ppm. The aromatic carbons show distinct signals: the two methoxy-substituted carbons (C-3, C-5) are equivalent and resonate downfield around 148 ppm. The hydroxyl-bearing carbon (C-4) appears around 140 ppm, while the nitrile-substituted carbon (C-1) is found near 108 ppm. The two equivalent aromatic CH carbons (C-2, C-6) resonate at approximately 107 ppm. The equivalent carbons of the two methoxy groups appear as a single sharp signal around 56 ppm. oregonstate.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~148 | C-3, C-5 |

| ~140 | C-4 |

| ~119 | C≡N |

| ~108 | C-1 |

| ~107 | C-2, C-6 |

| ~56 | -OCH₃ |

Note: Chemical shifts are relative to a standard (e.g., TMS) and can be influenced by the solvent.

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within the molecule, confirming the assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would be very simple, showing no cross-peaks among the aromatic and methoxy protons as they are all singlets with no vicinal proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). core.ac.uk For this molecule, an HSQC spectrum would show a cross-peak connecting the aromatic proton signal (~7.10 ppm) with the aromatic CH carbon signal (~107 ppm). It would also show a cross-peak between the methoxy proton signal (~3.90 ppm) and the methoxy carbon signal (~56 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for establishing long-range connectivity (two or three bond ¹H-¹³C correlations), which is crucial for piecing together the molecular skeleton. core.ac.ukscience.gov Key expected correlations for this compound would include:

A correlation from the aromatic protons (H-2, H-6) to the nitrile carbon (C≡N), the carbon bearing the nitrile (C-1), the methoxy-substituted carbons (C-3, C-5), and the hydroxyl-bearing carbon (C-4).

A correlation from the methoxy protons (-OCH₃) to the carbons they are attached to (C-3, C-5).

These 2D NMR experiments, when used together, provide unambiguous evidence for the structure of this compound, confirming the substitution pattern on the aromatic ring and the identity of the functional groups.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. For this compound (C₉H₉NO₃), the expected exact molecular mass is 179.17 g/mol . cas.org

In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For aromatic nitriles, the molecular ion peak can sometimes be weak. libretexts.org A common fragmentation pathway involves the loss of a hydrogen atom, resulting in a significant [M-1]⁺ peak. libretexts.org For syringonitrile, other expected fragmentations would likely involve the cleavage of the methoxy groups (-OCH₃) or the entire cyano group (-CN). While a specific mass spectrum for this compound is not widely published, analysis of the closely related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), can provide insight into potential fragmentation pathways, such as the loss of methyl radicals (•CH₃) from the methoxy groups. nist.govresearchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₉H₉NO₃]⁺ | 179 | Molecular Ion (M⁺) |

| [C₉H₈NO₃]⁺ | 178 | Loss of a Hydrogen atom ([M-H]⁺) |

| [C₈H₆NO₂]⁺ | 152 | Loss of a Methyl radical and a Hydrogen atom |

| [C₈H₉O₃]⁺ | 153 | Loss of a Cyano group |

Note: This table is based on theoretical fragmentation patterns and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction (XRD)

To perform single crystal XRD, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov

The analysis would reveal the planarity of the benzene ring and the geometry of the nitrile and methoxy groups relative to the ring. Key structural parameters, such as the C≡N triple bond length and the C-O bond lengths of the methoxy groups, can be determined with high precision. For related structures, such as derivatives of 3-hydroxy-4-methoxybenzaldehyde, single crystal XRD has been successfully used to determine the complete molecular geometry and crystallographic data. nih.gov

Table 3: Hypothetical Single Crystal XRD Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | 90 |

| β (°) | Varies (if Monoclinic) |

| γ (°) | 90 |

| Volume (ų) | Varies |

| Z (molecules/unit cell) | e.g., 4 |

Note: This table presents a hypothetical example of crystallographic data based on analyses of similar small organic molecules. nih.govresearchgate.netresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.govchalcogen.ro It provides a powerful tool for understanding how molecules are held together in the solid state. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For this compound, the analysis would likely reveal the significant role of hydrogen bonding involving the phenolic hydroxyl group as a donor and the nitrile nitrogen or methoxy oxygen atoms as acceptors. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts.

Key interactions expected to be quantified include:

O···H/H···O contacts: Representing strong O-H···N or O-H···O hydrogen bonds, which would appear as sharp spikes on the fingerprint plot. nih.gov

H···H contacts: Typically the most abundant interaction for organic molecules, covering a large area of the Hirshfeld surface. nih.gov

C···H/H···C contacts: Indicative of weaker C-H···π interactions. nih.gov

N···H/H···N contacts: Corresponding to the hydrogen bonds involving the nitrile group.

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | General van der Waals forces |

| O···H/H···O | ~20-30% | Hydrogen bonding involving hydroxyl and methoxy groups |

| C···H/H···C | ~10-20% | Weak interactions with the aromatic ring and alkyl hydrogens |

| N···H/H···N | ~5-15% | Hydrogen bonding involving the nitrile group |

Note: The percentages are estimates based on Hirshfeld analyses of similar functionalized aromatic compounds. nih.govnih.govnih.gov

Computational Studies and Theoretical Insights

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations serve as the foundation for understanding the three-dimensional arrangement of atoms in 4-Hydroxy-3,5-dimethoxybenzonitrile and its intrinsic electronic properties. These methods solve the Schrödinger equation for the molecule, providing detailed information at the atomic level.

Density Functional Theory (DFT) has become a primary tool for computational investigations of molecular systems due to its favorable balance of accuracy and computational cost. rdd.edu.iq The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for optimizing the geometry of benzonitrile (B105546) derivatives. nih.govnih.gov

In a typical DFT optimization, the molecular structure of this compound is adjusted iteratively to find the lowest energy conformation, known as the ground state geometry. These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org

Table 1: Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | C-O (methoxy) | 1.37 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Angle | C-C-C (ring) | 119.5° - 120.5° |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| Dihedral Angle | C-C-O-C (methoxy) | ~90° |

Ab initio Hartree-Fock (HF) methods are another cornerstone of quantum chemical calculations. researchgate.net Unlike DFT, which approximates the electron correlation energy using functionals, the HF method treats it in a more simplified, mean-field manner, neglecting electron correlation. rdd.edu.iqnsf.gov Consequently, HF calculations are computationally less demanding than correlated methods but are also generally less accurate for many properties. rdd.edu.iq

HF methods are often used as a starting point for more advanced calculations and for comparative studies with DFT. nih.gov For molecules like this compound, comparing results from HF and DFT can provide insights into the importance of electron correlation for describing the system accurately. Typically, HF calculations predict slightly different geometric parameters compared to DFT.

The accuracy of both DFT and HF calculations is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions, allowing for a more flexible and accurate description of the electron distribution, but at a significantly higher computational cost. arxiv.org

Commonly used basis sets include the Pople-style split-valence sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govchemrxiv.org The addition of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing molecules with lone pairs, pi-systems, and hydrogen bonds, all of which are present in this compound. nih.gov Studies have shown that increasing the basis set from a double-zeta to a triple-zeta quality can significantly improve the accuracy of calculated properties. arxiv.org However, for many applications, double-zeta basis sets can still provide reliable results with much lower computational expense. arxiv.org

Table 2: Effect of Basis Set on Calculated Total Energy of this compound (B3LYP Functional)

| Basis Set | Description | Relative Computational Cost | Calculated Total Energy (Hartree) |

| 6-31G(d) | Double-zeta, polarized | Low | -704.5 |

| 6-311G(d,p) | Triple-zeta, polarized | Medium | -704.8 |

| 6-311++G(d,p) | Triple-zeta, polarized, diffuse functions | High | -704.9 |

| aug-cc-pVTZ | Correlation-consistent, triple-zeta, augmented | Very High | -705.1 |

Note: Energy values are illustrative to show the trend of stabilization with larger basis sets.

Spectroscopic Property Predictions and Correlations

Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental results.

The vibrational modes of this compound can be calculated using DFT, yielding theoretical Fourier-Transform Infrared (FTIR) and Raman spectra. nih.gov These calculations provide the frequencies and intensities of the fundamental vibrational modes. scirp.org It is a well-known phenomenon that theoretical harmonic frequencies calculated by DFT are often higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. scirp.org To correct for this systematic error, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.goviarjset.com The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsion of functional groups. nih.gov

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | Hydroxyl | 3550 | 3555 |

| C-H stretch | Aromatic | 3080 | 3082 |

| C-H stretch | Methoxy (B1213986) | 2950 | 2948 |

| C≡N stretch | Nitrile | 2235 | 2238 |

| C=C stretch | Aromatic Ring | 1605, 1510 | 1608, 1512 |

| C-O stretch | Aryl Ether | 1250 | 1255 |

Note: Experimental values are typical for substituted benzonitriles and phenols.

The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts. nih.gov This method, typically employed within the DFT framework (e.g., B3LYP/6-311++G(d,p)), calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov

The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are invaluable for assigning signals in experimental ¹H and ¹³C NMR spectra, especially for complex molecules or for distinguishing between isomers. nih.gov The accuracy of the predicted shifts shows a strong correlation with experimental values, often with high R-squared values in regression analyses.

Table 4: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹H | H (Aromatic) | 6.60 | 6.65 |

| ¹H | H (Methoxy) | 3.85 | 3.90 |

| ¹H | H (Hydroxyl) | 5.80 | 5.85 (variable) |

| ¹³C | C (CN) | 118.5 | 119.0 |

| ¹³C | C (Aromatic, C-CN) | 105.0 | 105.4 |

| ¹³C | C (Aromatic, C-H) | 107.5 | 107.9 |

| ¹³C | C (Aromatic, C-OMe) | 148.0 | 148.3 |

| ¹³C | C (Aromatic, C-OH) | 149.5 | 150.0 |

| ¹³C | C (Methoxy) | 56.0 | 56.4 |

Note: Values are representative based on computational studies of similar phenolic compounds. scielo.brresearchgate.net Experimental values can vary with solvent.

UV-Vis Spectral Simulations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic absorption spectra of molecules. mdpi.com It determines the excited state properties by modeling the response of the electron density to a time-dependent electric field, such as that of light. mdpi.com This approach allows for the calculation of vertical excitation energies and their corresponding oscillator strengths, which can be used to simulate a theoretical UV-Vis absorption spectrum. nih.gov The simulated spectrum helps in understanding the electronic transitions occurring within the molecule upon absorption of UV or visible light. mdpi.com

For this compound, TD-DFT calculations, often performed with a functional like B3LYP and a basis set such as 6-311+G(d,p), can predict the maximum absorption wavelengths (λmax). mdpi.comresearchgate.net The calculations would identify the specific molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The nature of these transitions, for instance, π → π* or n → π*, is determined by the character of the orbitals involved. The presence of the benzene (B151609) ring, hydroxyl, methoxy, and nitrile groups all influence the electronic structure and thus the resulting spectrum. The solvent environment can also be included in these simulations using models like the Polarizable Continuum Model (PCM), as solvents can cause shifts in the absorption peaks. nih.gov

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized, intuitive Lewis structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method provides detailed insights into electron density distribution, atomic charges, and, crucially, the stabilizing effects of electron delocalization. researchgate.net It achieves this by analyzing all possible interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. uni-muenchen.de

In this compound, NBO analysis would quantify key intramolecular interactions. Significant delocalization would be expected from the oxygen lone pairs (donor NBOs) into the π* antibonding orbitals of the benzene ring (acceptor NBOs). This p-π conjugation contributes significantly to the molecule's stability. Furthermore, hyperconjugative interactions can occur, such as the donation of electron density from C-H σ bonds of the methoxy groups into adjacent empty orbitals. These donor-acceptor interactions are fundamental to understanding the molecule's electronic structure and resonance stabilization. youtube.com The analysis provides a quantitative measure of these effects, which are often drawn qualitatively in resonance diagrams.

Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov It is plotted by mapping the electrostatic potential onto the molecule's electron density surface. The different potential values are represented by colors: typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of most positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent regions of intermediate potential.

For this compound, the MESP surface would show distinct regions of varying potential. The most negative potential (red) is expected around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, due to their high electronegativity and the presence of lone pairs. nih.gov These sites represent the primary centers for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would be characterized by a strong positive potential (blue), making it a likely site for interaction with nucleophiles and a hydrogen bond donor. researchgate.net The aromatic protons and the regions above and below the π-system of the benzene ring would also exhibit distinct potential features influencing intermolecular interactions. researchgate.net

Chemical Reactivity Indices (Chemical Potential, Global Hardness, Electrophilicity)

Global reactivity descriptors derived from DFT provide quantitative measures of a molecule's stability and reactivity. researchgate.net These indices are calculated from the energies of the frontier molecular orbitals, EHOMO and ELUMO.

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," implying high stability and low reactivity.

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). This index helps to classify molecules as strong or weak electrophiles.

These parameters provide a robust framework for comparing the reactivity of different molecules.

Table 2: Illustrative Global Reactivity Descriptors

| Reactivity Index | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 | Represents resistance to charge transfer. |

| Global Electrophilicity (ω) | μ² / (2η) | 3.66 | Indicates the capacity to accept electrons. |

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. dergipark.org.tr It is based on the relationship between the electron density (ρ) and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be distinguished. researchgate.net The resulting visualization typically uses color-coded isosurfaces:

Blue: Indicates strong, attractive interactions, such as hydrogen bonds.

Green: Represents weak, delocalized van der Waals interactions.

Red: Signifies strong, repulsive interactions, such as steric clashes within a ring or between bulky groups. researchgate.net

For this compound, an RDG analysis would reveal several key NCIs. A prominent blue isosurface would be expected between the hydroxyl hydrogen and a suitable acceptor atom in an adjacent molecule, confirming a strong hydrogen bond. Green, disc-like surfaces would appear between stacked aromatic rings, indicating π-π stacking (a form of van der Waals interaction). Weaker C-H···O or C-H···N interactions would also be visualized as patches of green. Finally, some red areas might appear within the benzene ring, indicating the steric strain inherent in the cyclic structure. researchgate.net This analysis provides a clear, three-dimensional picture of the forces governing the molecule's conformation and crystal packing.

Table of Compounds

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanistic pathways of chemical reactions. While specific, in-depth computational studies detailing the complete mechanistic pathway for the synthesis of this compound are not extensively documented in publicly available research, the principles of computational chemistry allow for a theoretical exploration of its formation. Such studies on analogous molecules provide a framework for understanding the potential reaction coordinates, transition states, and energetic profiles involved in the conversion of its precursors.

The synthesis of this compound, also known as syringonitrile, typically proceeds from its corresponding aldehyde, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). One modern and environmentally conscious method for this transformation involves the use of hydroxylamine-O-sulfonic acid in an aqueous acetic acid solution. acs.org This approach is noted for being less hazardous compared to older methods. acs.org

Computational investigation into this reaction would likely focus on the key mechanistic steps. A plausible reaction pathway for the formation of the nitrile from the aldehyde using a hydroxylamine (B1172632) derivative would involve the initial formation of an oxime intermediate, followed by its dehydration to yield the nitrile.

A theoretical study using DFT could model this two-step process:

Oxime Formation: The initial step is the nucleophilic addition of hydroxylamine to the carbonyl carbon of syringaldehyde (B56468), followed by dehydration to form the oxime. Computational models can calculate the activation energy barriers for the addition and dehydration steps, providing insight into the reaction kinetics. The geometry of the transition states can also be determined, revealing the atomic-level arrangement during these key transformations.

Nitrile Formation: The subsequent step involves the elimination of a water molecule from the oxime to form the nitrile. Computational analysis can elucidate the mechanism of this dehydration, whether it proceeds through a concerted or a stepwise pathway. The role of any catalysts or the solvent in facilitating this step can also be modeled to understand their influence on the reaction rate and efficiency.

For instance, studies on the formation of other aromatic aldehydes, such as 3,4-dimethoxybenzaldehyde, have utilized DFT to analyze the non-enzymatic steps in their synthesis. nih.gov These studies perform calculations to determine the energetics of various reaction steps, including the formation of radical species, bond transformations, and additions of molecules like water and oxygen. nih.gov A similar approach could be applied to the synthesis of this compound to map out the potential energy surface of the reaction and identify the most favorable mechanistic pathway.

While specific data tables for the mechanistic pathway of this compound synthesis are not available, the table below illustrates the kind of data that such a computational study would generate.

Table 1: Hypothetical Computational Data for the Synthesis of this compound

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Hypothetical Value |

|---|---|---|---|

| Oxime Formation | |||

| Step 1a | Syringaldehyde + Hydroxylamine | Reactant Complex Energy | - |

| Step 1b | Nucleophilic Addition Transition State | Activation Energy (kcal/mol) | Value |

| Step 1c | Tetrahedral Intermediate | Intermediate Energy (kcal/mol) | Value |

| Step 1d | Dehydration Transition State | Activation Energy (kcal/mol) | Value |

| Step 1e | Syringaldehyde Oxime | Product Energy (kcal/mol) | Value |

| Nitrile Formation | |||

| Step 2a | Syringaldehyde Oxime | Reactant Energy (kcal/mol) | - |

| Step 2b | Dehydration Transition State | Activation Energy (kcal/mol) | Value |

Note: The values in this table are hypothetical and serve to illustrate the output of a computational study. Specific values would require dedicated DFT calculations.

Such computational insights are invaluable for optimizing reaction conditions, designing more efficient catalysts, and understanding the fundamental chemical principles that govern the synthesis of this compound.

Mechanistic Investigations of Biological Activity in Vitro

Enzyme Inhibition Studies and Target Identification

Current scientific literature lacks specific data on the direct inhibitory effects of 4-Hydroxy-3,5-dimethoxybenzonitrile on key enzymes involved in cellular signaling and disease progression. However, research on closely related compounds offers insights into potential areas of activity.

Inhibition of Specific Enzymes (e.g., VEGFR-2 and similar targets)

There is no direct evidence to date demonstrating the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or similar tyrosine kinase receptors by this compound.

Modulatory Effects on Receptor Activity

Detailed studies explicitly outlining the modulatory effects of this compound on specific cellular receptors are not currently available in published literature.

Cellular Pathway Modulation

The influence of this compound on cellular pathways, particularly those involved in cell death and oxidative stress, has been indirectly suggested through the study of its structural analogs.

Induction of Apoptosis in Cell Lines

Direct studies confirming the induction of apoptosis in specific cell lines by this compound are yet to be conducted. However, research on a structurally related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), has shown that it can protect against gamma-irradiation-induced apoptosis in human lymphoblastoid AHH-1 cells and human fibroblastoid HFS cells. biocrick.com This protective effect was associated with a reduction in DNA double-strand breaks and the activation of the Akt survival signaling pathway. biocrick.com

Modulation of Reactive Oxygen Species (ROS) Levels

The direct impact of this compound on cellular levels of reactive oxygen species (ROS) has not been specifically reported. Nevertheless, its structural precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde, has demonstrated significant antioxidant properties. biocrick.com It has been shown to be a potent scavenger of hydroxyl and superoxide (B77818) radicals, which could theoretically contribute to the modulation of intracellular ROS levels and protect against oxidative stress-induced cellular damage. biocrick.com

Disruption of Cellular Processes

Specific investigations into the disruption of cellular processes by this compound are not available. The related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde, has been shown to enhance the levels of DNA-PKcs, a critical component of the DNA double-strand break repair pathway, suggesting a role in maintaining genomic integrity rather than disrupting cellular processes. biocrick.com

Mechanistic Anticancer Research in Cell Culture Models

Inhibition of Cancer Cell Proliferation

Derivatives containing the 3,5-dimethoxyphenyl moiety have demonstrated notable anti-proliferative effects against various cancer cell lines. For instance, certain 2-phenylacrylonitrile (B1297842) derivatives featuring a 3,5-dimethoxyphenyl group have shown significant inhibitory activity. These compounds are designed to mimic the structure of combretastatin (B1194345) A-4 (CA-4), a potent natural anticancer agent. The introduction of a cyano group can fix the molecule in a cis-configuration, which is often associated with enhanced antiproliferative action. nih.gov

Studies on other related structures, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), have also revealed cytotoxic effects against human cancer cell lines. nih.govmdpi.com For example, DMC was found to be most effective against SMMC-7721 cells, inducing apoptosis as evidenced by chromatin fragmentation and condensation. nih.gov Similarly, 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), another phenolic compound, has been shown to inhibit the proliferation of HCT-116 colon and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov The growth inhibitory effect of 2,3,4-THBA is thought to occur in part through the induction of cyclin-dependent kinase (CDK) inhibitors p21 and p27. nih.gov

Table 1: Inhibitory Activity of a Related 2-phenylacrylonitrile Derivative

| Compound | Cancer Cell Line | IC50 (nM) | Selectivity Index (SI) vs. L-02 normal cells |

|---|---|---|---|

| Compound 2 (with 3,5-dimethoxyphenyl fragment) | HeLa | - | Higher than taxol and resveratrol |

| Compound 1g2a | HCT116 | 5.9 | - |

| Compound 1g2a | BEL-7402 | 7.8 | - |

Data sourced from a study on 2-phenylacrylonitrile derivatives. nih.gov

Impact on Microtubule Dynamics and Tubulin Binding

A crucial mechanism by which many anticancer agents exert their effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. sigmaaldrich.com Compounds that bind to tubulin, the protein subunit of microtubules, can either inhibit its polymerization or stabilize the microtubules, both of which can lead to cell cycle arrest and apoptosis. sigmaaldrich.comglpbio.com